molecular formula C21H17N5O3S2 B2747899 N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892731-24-7

N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2747899
M. Wt: 451.52
InChI Key: SHWZRLZPIRZTTF-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.


Scientific Research Applications

Synthesis and Biological Study

The compound N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is part of a broader class of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, studied for their potential as selective serotonin 5-HT6 receptor antagonists. These compounds were synthesized and evaluated for their 5-HT6 receptor binding affinity and ability to inhibit functional cellular responses to serotonin. Among them, specific derivatives showed significant activity in functional assays and demonstrated high affinity in 5-HT6 receptor radioligand binding assays, indicating their potential for further development as therapeutic agents (Ivachtchenko et al., 2010).

Antimicrobial Activity

Another aspect of scientific research on related compounds involves their antimicrobial properties. Substituted tricyclic compounds similar in structure to N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine have been synthesized and evaluated for their antibacterial and antifungal activities. These studies found that most of the synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, showcasing the potential for these compounds to be developed into new antimicrobial agents (Mittal & Sarode, 2011).

Aurora-A Kinase Inhibitors

Additionally, related compounds have been developed and evaluated as potent Aurora-A kinase inhibitors. This research highlights a facile and efficient synthesis method, leading to compounds with significant cytotoxic activity against colon tumor cell lines, comparable to established chemotherapy drugs like Doxorubicin. This positions them as potential candidates for anti-cancer drug development (Shaaban et al., 2011).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on how much research has been done on the compound. For a novel or less-studied compound, some or all of this information may not be available. It’s always a good idea to consult a chemistry professional or trusted resources for accurate information.


properties

IUPAC Name

10-(benzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-2-29-15-10-8-14(9-11-15)22-19-18-17(12-13-30-18)26-20(23-19)21(24-25-26)31(27,28)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWZRLZPIRZTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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